N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide
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Description
N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide, also known as BPT or benzo[d]thiazol-2-yl)(2-phenylprop-2-enamide), is a heterocyclic compound that belongs to the thiazole family. It has been studied for its potential biological activities .
Synthesis Analysis
A series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities in vitro . The most potent analogue showed excellent inhibitions on various cells ranging from sub-micromolar to nanomolar concentration .Scientific Research Applications
Antitubercular Properties
The analogs of N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide, specifically N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, have been synthesized and evaluated for antitubercular activity. These compounds, through systematic modification, aim to improve physicochemical properties and influence pharmacokinetic and pharmacodynamic behaviors. Some derivatives, like compound 11g with trifluoromethyl substitution, demonstrated significant antitubercular activity against Mycobacterium tuberculosis in vitro (Patel & Telvekar, 2014).
Antimicrobial and Antifungal Potential
N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide derivatives have also shown promise in antimicrobial and antifungal domains. The synthesis and biological evaluation of these derivatives as potential anti-tumor agents revealed significant anti-proliferative activities in vitro. The analogs exhibited notable inhibitory effects on various cancer cell lines at sub-micromolar to nanomolar concentrations (Luo et al., 2015). Similarly, derivatives with fluorine atoms in the benzoyl group showed enhanced antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).
Antioxidant Activity
Amido-linked derivatives of N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide have been synthesized and evaluated for antioxidant activity. Some compounds exhibited greater antioxidant activity compared to standard drugs like ascorbic acid, indicating the potential of these derivatives in combating oxidative stress-related disorders (Durgamma et al., 2013).
properties
IUPAC Name |
(E)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c28-21(17-16-18-10-4-1-5-11-18)26-25-27-22(19-12-6-2-7-13-19)24(30-25)23(29)20-14-8-3-9-15-20/h1-17H,(H,26,27,28)/b17-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGZENBQZQQTLM-WUKNDPDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide |
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